2-{[(4-bromophenyl)methyl](methyl)amino}-N-(1-cyanocycloheptyl)acetamide
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Overview
Description
Typically, compounds like this one are organic molecules that contain a bromophenyl group, a methylamino group, and a cyanocycloheptyl group. These types of compounds can have various applications in fields like medicinal chemistry, materials science, and synthetic chemistry .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the bromophenyl group, the introduction of the methylamino group, and the attachment of the cyanocycloheptyl group . The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached.Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on the specific functional groups present in the molecule. For example, the bromophenyl group might undergo reactions typical of aromatic halides, while the methylamino group might participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this can be predicted based on its structure. For example, its solubility, melting point, and boiling point can be estimated based on the types of functional groups it contains .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O/c1-22(12-15-6-8-16(19)9-7-15)13-17(23)21-18(14-20)10-4-2-3-5-11-18/h6-9H,2-5,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNVDFCDOJWCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)CC(=O)NC2(CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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